molecular formula C18H18N4O4 B12067451 N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B12067451
M. Wt: 354.4 g/mol
InChI Key: IQHMXLCADUFXKC-RBSFLKMASA-N
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Description

Compound X , is a fascinating molecule with a complex structure. Let’s break it down:

  • The core structure consists of a pyrrolo[2,3-d]pyrimidine ring fused to a benzene ring.
  • The tetrahydrofuran moiety (a five-membered ring containing oxygen) is attached to the pyrrolo[2,3-d]pyrimidine ring.
  • The compound contains a benzamide group, which plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents are beyond the scope of this article, but chemists typically employ protecting groups to ensure regioselectivity during the synthesis.

Industrial Production: While industrial-scale production methods may vary, manufacturers often optimize the synthetic route for efficiency, yield, and cost-effectiveness. Large-scale synthesis may involve continuous flow processes or batch reactions.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including:

    Oxidation: Oxidative processes can modify the functional groups, affecting its biological properties.

    Reduction: Reduction reactions may reduce specific functional groups or alter the overall structure.

    Substitution: Substitution reactions can replace specific atoms or groups, leading to derivatives with distinct properties.

Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions include derivatives with altered solubility, bioavailability, or binding affinity.

Scientific Research Applications

Compound X finds applications across various scientific domains:

    Medicine: Researchers explore its potential as a drug candidate. It may exhibit antitumor, antiviral, or anti-inflammatory effects.

    Chemistry: Chemists study its reactivity, stereochemistry, and interactions with other molecules.

    Biology: Biologists investigate its impact on cellular processes, such as gene expression or protein function.

    Industry: Industries may use it as a starting material for the synthesis of more complex compounds.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its mode of action fully.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of structural features. similar compounds include:

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[7-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C18H18N4O4/c23-9-14-13(24)8-15(26-14)22-7-6-12-16(19-10-20-17(12)22)21-18(25)11-4-2-1-3-5-11/h1-7,10,13-15,23-24H,8-9H2,(H,19,20,21,25)/t13-,14-,15-/m1/s1

InChI Key

IQHMXLCADUFXKC-RBSFLKMASA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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